Di-tert-butyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring with multiple substituents, including tert-butyl groups, a hydroxy group, a methyl group, and a methoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The tert-butyl groups, hydroxy group, methyl group, and methoxyphenyl group are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to achieve the correct oxidation states of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acid or base catalysts for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
- 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
Uniqueness
The uniqueness of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-METHYLPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ditert-butyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H34O6/c1-14-9-11-15(12-10-14)17-18(20(26)29-22(2,3)4)16(25)13-24(8,28)19(17)21(27)30-23(5,6)7/h9-12,17-19,28H,13H2,1-8H3 |
InChI Key |
PVHOXEDDVYNHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.